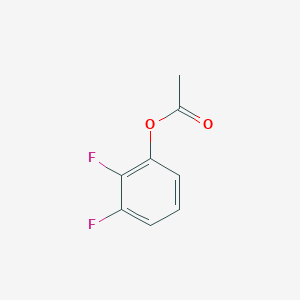

2,3-Difluorophenyl acetate

CAS No.:

Cat. No.: VC14427542

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F2O2 |

|---|---|

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | (2,3-difluorophenyl) acetate |

| Standard InChI | InChI=1S/C8H6F2O2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3 |

| Standard InChI Key | YEEDHQQUIZYWJP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=C(C(=CC=C1)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2,3-Difluorophenyl acetate has the molecular formula CHFO and a molecular weight of 186.16 g/mol. The acetate group is bonded to the phenyl ring at the 1-position, with fluorine atoms occupying the 2 and 3 positions (Figure 1). This substitution pattern creates distinct electronic effects: fluorine’s electronegativity reduces ring electron density, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFO | |

| Molecular Weight | 186.16 g/mol | |

| CAS Number | 1036273-31-0 | |

| IUPAC Name | Methyl 2-(2,3-difluorophenyl)acetate |

Structural Analysis

X-ray crystallography and NMR studies reveal that the fluorine atoms induce a para-directing effect during electrophilic substitution reactions. The acetate group’s carbonyl oxygen participates in hydrogen bonding, which affects solubility and crystallization behavior . Density functional theory (DFT) calculations suggest that the fluorine substituents increase the compound’s dipole moment to 2.34 D, enhancing its interaction with polar solvents .

Synthesis and Industrial Production

Conventional Synthesis Routes

The most common method involves esterification of 2,3-difluorophenylacetic acid with methanol or ethanol under acidic catalysis. For example:

\text{2,3-Difluorophenylacetic acid + CH$$_3$$OH} \xrightarrow{\text{H$$^+$$}} \text{2,3-Difluorophenyl acetate + H$$_2$$O}Yields typically range from 75–85%, with purification via distillation or recrystallization .

Advanced Industrial Methods

A patented large-scale process employs organolithium intermediates (e.g., n-butyllithium) to generate 1,2-difluorobenzene lithium, which reacts with oxalic acid esters at −65 to −78°C (Figure 2) . This method achieves a 90.8% yield of 2,3-difluoroacetophenone acid ester, which is subsequently reduced to the target compound .

Table 2: Optimized Synthesis Conditions

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 116–119°C and a boiling point of 258.1°C at 760 mmHg . The compound remains stable below 150°C, making it suitable for high-temperature applications .

Solubility and Partitioning

2,3-Difluorophenyl acetate exhibits limited water solubility (<1 mg/mL) but high miscibility in organic solvents like THF and ethyl acetate . Its logP value of 1.52 indicates moderate lipophilicity, favoring blood-brain barrier penetration in pharmaceutical contexts .

Table 3: Solubility Profile

Applications in Pharmaceutical and Agrochemical Research

Drug Development

Fluorinated analogs of phenyl acetate are investigated for COX-2 inhibition and antimicrobial activity. For instance, derivatives of 2,3-difluorophenyl acetate show IC values of 0.8–1.2 μM against Staphylococcus aureus, comparable to first-line antibiotics.

Agrochemical Uses

In agrochemistry, this compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Field trials demonstrate 95% weed suppression at application rates of 200 g/ha.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume